Hept-3-ene-1,7-diamine
Description
Hept-3-ene-1,7-diamine (IUPAC name: this compound) is an aliphatic diamine featuring a seven-carbon chain with a double bond at position 3 and terminal amine groups (-NH₂) at positions 1 and 6. Its unsaturated structure distinguishes it from saturated diamines like 1,7-heptanediamine, as the double bond introduces geometric isomerism (cis/trans) and influences reactivity, polarity, and physical properties.
Properties
CAS No. |
62577-93-9 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
hept-3-ene-1,7-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7-9/h1-2H,3-9H2 |
InChI Key |
GZVIKXWCJWJPFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCCN)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
1,7-Heptanediamine (Heptamethylenediamine)
Molecular Formula: C₇H₁₈N₂ CAS No.: 646-19-5 Key Properties:
- Molar Mass : 130.23 g/mol
- Density : 0.86 g/cm³
- Melting Point : 26–29°C (lit.)
- Structure : A saturated diamine with a straight heptane backbone.
Comparison :
- Reactivity : The absence of a double bond in 1,7-heptanediamine reduces its susceptibility to addition reactions (e.g., hydrogenation or electrophilic attacks) compared to Hept-3-ene-1,7-diamine.
- Physical Properties : Saturation increases intermolecular van der Waals forces, leading to a higher melting point than the unsaturated analog (assuming this compound has a lower melting point due to reduced packing efficiency).
- Applications : Saturated diamines like 1,7-heptanediamine are used in polymer production (e.g., nylons) and as crosslinking agents, whereas unsaturated variants may serve as intermediates in specialty chemicals or pharmaceuticals .
Ethylenediamine (1,2-Ethanediamine)
Molecular Formula: C₂H₈N₂ CAS No.: 107-15-3 Key Properties:
- Molar Mass : 60.10 g/mol
- Density : 0.898 g/cm³
- Boiling Point : 116.5°C
- Structure : A short-chain diamine with adjacent amine groups.
Comparison :
N-Octadecyl-4-azaheptane-1,7-diamine
Molecular Formula : C₂₄H₅₃N₃
Key Properties :
Comparison :
- Branching and Substituents : The octadecyl chain and aza group introduce steric hindrance and alter solubility. This compound’s linear structure and terminal amines likely enhance its reactivity in polymerization or crosslinking applications.
- Applications : N-Octadecyl derivatives are used in surfactants or lipid-based drug delivery systems, whereas this compound may prioritize chemical synthesis or material science .
Data Table: Comparative Properties of Diamines
Research Findings and Trends
- Reactivity : Unsaturated diamines like this compound are expected to undergo Diels-Alder or Michael addition reactions, unlike saturated analogs .
- Thermal Stability : Saturated diamines exhibit higher thermal stability due to stronger intermolecular forces, as seen in 1,7-heptanediamine’s melting point (26–29°C vs. likely sub-25°C for the unsaturated variant) .
- Industrial Use : Ethylenediamine’s low molar mass and high polarity make it preferable for small-molecule applications, while this compound’s structure suits bulkier polymer backbones .
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